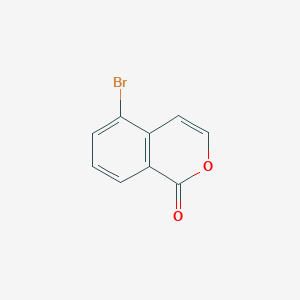

5-bromo-1H-isochromen-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-1H-isochromen-1-one is a chemical compound with the molecular formula C9H5BrO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 5-bromo-1H-isochromen-1-one involves reaction conditions with sulfuric acid, potassium bromide, copper (I) bromide, and sodium nitrite . The yield of this reaction is approximately 35% .Molecular Structure Analysis

The molecular structure of 5-bromo-1H-isochromen-1-one has been confirmed by various spectral techniques such as FT-IR, MASS, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis

5-Bromo-1H-isochromen-1-one has a molecular weight of 225.04 . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.科学的研究の応用

Synthesis and Chemical Properties

Synthesis and Structure Analysis : The bromination of 6,8-dimethoxy-3-methyl-1H-isochromen-1-one results in 5-bromo-6,8-dimethoxy-3-methyl-1H-isochromen-1-one, with variations in the orientation of the methoxy group on the isocoumarin ring system (Mustapha Tiouabi, R. Tabacchi, H. Stoeckli-Evans, 2020).

Role in Synthesis of Aryl Ketones : 5-bromo-1H-isochromen-1-one is involved in the synthesis of brominated aryl ketones using hydrobromination and oxy-isomerization processes (Tzu-Hsuan Kuan, D. Hou, 2021).

Microreactor Technology Application : 5-bromo-1H-isochromen-1-one can be synthesized in a microreactor environment, enabling continuous synthesis with high efficiency (D. Acke, C. Stevens, B. Roman, 2008).

One-Pot Synthesis : It plays a role in the one-pot synthesis of 1-substituted 1H-isochromenes, demonstrating the potential for creating diverse bioactive compounds (Nina Felicitas Bröhl, D. S. Kundu, G. Raabe, D. Enders, 2016).

Synthesis of Antitumor Agents : 5-bromo-1H-isochromen-1-one is a precursor in the synthesis of novel antitumor agents like 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (Somnath Mondal, Tsutomu Nogami, N. Asao, Yoshinori Yamamoto, 2003).

Synthesis of 1H-Isochromene Derivatives : It is used in the formation of 1H-isochromene derivatives with potential cytotoxic effects on cancer cells (P. Manivel, Ashok Sharma, T. Maiyalagan, M. Rajeswari, F. Khan, 2010).

Formation of Highly Functionalized Thiazoles : In the synthesis of 5-bromo-2-aminothiazoles, 5-bromo-1H-isochromen-1-one serves as a potential precursor, illustrating its role in creating pharmacologically interesting compounds (Julien R. C. Prévost, Arina Kozlova, B. E. Saadi, E. Yildiz, Sara Modaffari, D. Lambert, L. Pochet, J. Wouters, E. Dolušić, R. Frédérick, 2018).

Synthesis of N-Pyrrolyl(Furanyl)-Substituted Compounds : The compound is instrumental in the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, showcasing its versatility in organic synthesis (Mateus Mittersteiner, Valquiria P. Andrade, Lucimara L. Zachow, C. Frizzo, H. Bonacorso, M. Martins, N. Zanatta, 2019).

Safety and Hazards

作用機序

Target of Action

5-Bromo-1H-isochromen-1-one is a derivative of isochromen-1-ones, which are known to exhibit a broad range of pharmacological activities .

Mode of Action

Isochromen-1-ones are known to possess anti-inflammatory and antioxidant activities . They may exert their effects by interacting with key enzymes and proteins involved in these processes, potentially altering their function and leading to a decrease in inflammation and oxidative stress .

Biochemical Pathways

These could include the cyclooxygenase (COX) pathway, which is involved in inflammation, and various antioxidant pathways that help neutralize harmful free radicals in the body .

Result of Action

The molecular and cellular effects of 5-bromo-1H-isochromen-1-one are likely related to its anti-inflammatory and antioxidant activities . By interacting with key enzymes and proteins, it may help reduce inflammation and oxidative stress at the molecular level, leading to potential benefits at the cellular and tissue levels .

特性

IUPAC Name |

5-bromoisochromen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYKRNIHXWPVRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=COC2=O)C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1H-isochromen-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2359346.png)

![4-[(E)-[(3-nitrophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2359349.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea](/img/structure/B2359351.png)

![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2359355.png)

![6-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid](/img/structure/B2359357.png)

![Imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2359360.png)